6-methyl-2-(3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)-4(3H)-pyrimidinone
Overview
Description
Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.
Synthesis Analysis
This would involve a detailed look at the methods used to synthesize the compound, including the starting materials, reagents, and conditions required for the synthesis.Molecular Structure Analysis
This involves analyzing the molecular structure of the compound, including its atomic arrangement, bond lengths and angles, and any notable structural features.Chemical Reactions Analysis
This would involve studying the chemical reactions that the compound undergoes, including its reactivity, the products it forms, and the conditions required for these reactions.Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound, including its melting point, boiling point, solubility, stability, and reactivity.Safety And Hazards
This involves studying the safety and hazards associated with the compound, including its toxicity, flammability, and any precautions that need to be taken when handling it.
Future Directions
This would involve discussing potential future research directions, including any unanswered questions about the compound, potential applications, and areas of interest for further study.
I hope this general approach helps you in your analysis. If you have access to more specific information or resources, you might be able to conduct a more detailed analysis.
properties
IUPAC Name |
4-methyl-2-(5-methyl-3-oxo-1H-pyrazol-2-yl)-1H-pyrimidin-6-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O2/c1-5-3-7(14)11-9(10-5)13-8(15)4-6(2)12-13/h3-4,12H,1-2H3,(H,10,11,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWPLPUGPPROJDJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(N1)C2=NC(=CC(=O)N2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70902345, DTXSID701145844 | |
Record name | NoName_1585 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70902345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2,5-Dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-6-methyl-4(3H)-pyrimidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701145844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-2-(3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)-4(3H)-pyrimidinone | |
CAS RN |
53068-50-1 | |
Record name | 2-(2,5-Dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-6-methyl-4(3H)-pyrimidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53068-50-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2,5-Dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-6-methyl-4(3H)-pyrimidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701145844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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